

An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties

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Compound of Interest

Compound Name: Phosfolan-methyl

Cat. No.: B045624

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Abstract

Phosfolan-methyl is an organophosphorus compound recognized for its potent acetylcholinesterase inhibitory activity, leading to its use as an insecticide. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key toxicological data. The information is presented to support research and development activities, offering detailed data in a structured format for easy reference and comparison.

Chemical Identity and Structure

Phosfolan-methyl, systematically named dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate, is a derivative of phosfolan.[1] Its chemical identity is well-established and characterized by the following identifiers:

- IUPAC Name: dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate[1]
- CAS Number: 5120-23-0[2]
- Molecular Formula: C₅H₁₀NO₃PS₂[2]
- Molecular Weight: 227.24 g/mol [2]
- Canonical SMILES: COP(=O)(N=C1SCCS1)OC[3]

- InChI Key: CWXVDJFKMQCYFG-UHFFFAOYSA-N[3]

The molecular structure of **Phosfolan-methyl** consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a nitrogen atom. The nitrogen atom is part of a 1,3-dithiolan-2-imine moiety.

Physicochemical Properties

Phosfolan-methyl is typically a colorless to pale yellow liquid.[4] While extensive experimental data for all its physicochemical properties are not readily available in the public domain, a combination of computed values and data for the closely related compound phosfolan provides a useful profile.

Table 1: Physicochemical Properties of **Phosfolan-methyl**

Property	Value	Source
Molecular Weight	227.24 g/mol	PubChem[5]
Appearance	Colorless to pale yellow liquid	CymitQuimica[4]
XLogP3	1.1	PubChem (Computed)[5]
Topological Polar Surface Area	98.5 Å ²	PubChem (Computed)[5]
Boiling Point (of Phosfolan)	115-118 °C at 0.001 mmHg	PubChem
Vapor Pressure (of Phosfolan)	5.3 x 10 ⁻⁵ mmHg	PubChem
Solubility	Low in water; soluble in organic solvents	CymitQuimica[4]

Synthesis and Experimental Protocols

A general synthetic route to **Phosfolan-methyl** involves the reaction of a phosphorus-containing precursor with an appropriate sulfur and nitrogen-containing heterocycle. A detailed experimental protocol is outlined below, based on analogous organophosphorus chemistry.

General Synthesis of Phosfolan-methyl

Reaction Scheme:

2-imino-1,3-dithiolane + dimethyl chlorophosphate → dimethyl N-(1,3-dithiolan-2-ylidene)phosphoramidate

Experimental Protocol:

- Reagents and Solvents:

- 2-imino-1,3-dithiolane
- Dimethyl chlorophosphate
- Triethylamine (as a base)
- Anhydrous dichloromethane (as a solvent)

- Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-imino-1,3-dithiolane and triethylamine in anhydrous dichloromethane.
- Cool the reaction mixture to 0 °C in an ice bath.
- Add dimethyl chlorophosphate dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterization:
 - The purified product should be characterized by spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{31}P NMR, IR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data

While a complete set of experimental spectra for **Phosfolan-methyl** is not readily available, the following represents expected spectral characteristics based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **Phosfolan-methyl**

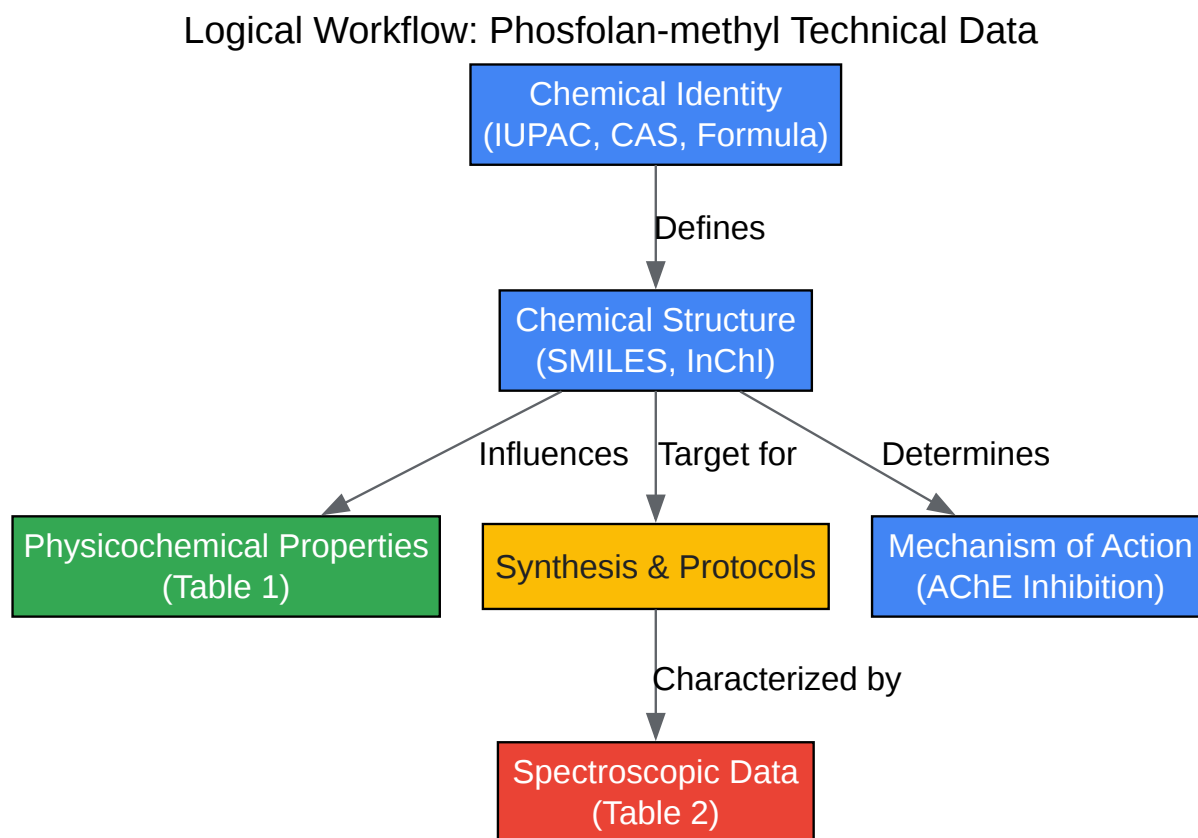
Technique	Expected Features
^1H NMR	Signals corresponding to the methoxy protons (singlet or doublet due to P-H coupling) and the ethylene protons of the dithiolane ring (multiplet).
^{13}C NMR	Resonances for the methoxy carbons, the ethylene carbons of the dithiolane ring, and the imine carbon.
^{31}P NMR	A single resonance in the characteristic region for phosphoramidates.
Mass Spec (EI)	A molecular ion peak (M^+) at m/z 227, along with characteristic fragmentation patterns. For the related Phosfolan, intense peaks are observed at m/z 92, 140, and 196. [6]
IR Spectroscopy	Characteristic absorption bands for P=O, C=N, P-O-C, and C-S bonds. For Phosfolan, a spectrum is available from the U.S. EPA Repository. [6]

Mechanism of Action and Toxicological Profile

Phosfolan-methyl functions as a potent, irreversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors, paralysis, and ultimately death.

Logical Workflow for Technical Information

The following diagram illustrates the logical flow of information presented in this technical guide, from the fundamental chemical identity to its synthesis and detailed properties.



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Caption: Logical workflow for the technical guide on **Phosfolan-methyl**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Phosfolan-methyl: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045624#phosfolan-methyl-chemical-structure-and-properties]

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